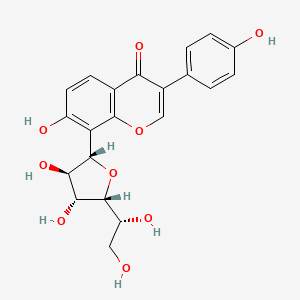
Neopuerarin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has shown significant hepatoprotective effects . Isoflavones, including Neopuerarin B, are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neopuerarin B is primarily obtained through the water extraction of the dried roots of Pueraria lobata The extraction process involves soaking the dried roots in water, followed by filtration and purification to isolate the compound
Industrial Production Methods
The industrial production of this compound involves large-scale extraction from Pueraria lobata roots. The process typically includes:
Harvesting and drying: The roots of Pueraria lobata are harvested and dried.
Water extraction: The dried roots are soaked in water to extract the isoflavones.
Filtration and purification: The extract is filtered to remove impurities and then purified to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
Neopuerarin B, like other isoflavones, can undergo various chemical reactions, including:
Oxidation: Isoflavones can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert isoflavones to their corresponding dihydro derivatives.
Substitution: Isoflavones can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydroisoflavones.
Aplicaciones Científicas De Investigación
Chemistry: As a representative isoflavone, Neopuerarin B is used in studies related to natural product chemistry and the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism by which Neopuerarin B exerts its effects involves multiple pathways:
Hepatoprotective effects: This compound protects liver cells by reducing oxidative stress and inflammation.
Molecular targets: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammatory pathways.
Pathways involved: This compound modulates pathways such as the nuclear factor kappa-B (NF-ĸB) and mitogen-activated protein kinases (MAPKs) pathways.
Comparación Con Compuestos Similares
Similar Compounds
Puerarin: Another isoflavone from Pueraria lobata with similar hepatoprotective effects.
Daidzein: An isoflavone found in soybeans with antioxidant and anti-inflammatory properties.
Genistein: Another soybean isoflavone known for its estrogenic activity and potential cancer-preventive effects.
Uniqueness of Neopuerarin B
This compound is unique due to its specific hepatoprotective properties and its isolation from Pueraria lobata. While other isoflavones like puerarin and daidzein also exhibit biological activities, this compound’s distinct molecular structure and specific effects on liver health set it apart .
Propiedades
Fórmula molecular |
C21H20O9 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
8-[(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21+/m1/s1 |
Clave InChI |
ANUVQPJCPQLESC-BUQAOYBGSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


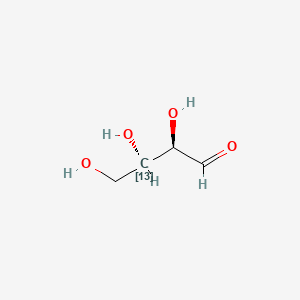



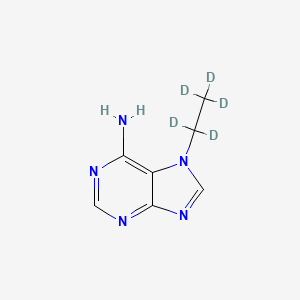


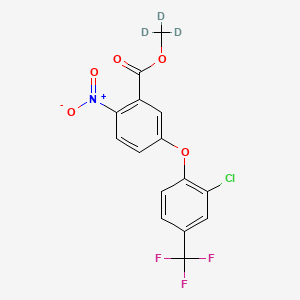

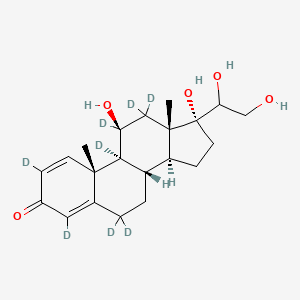
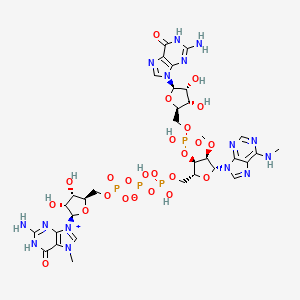
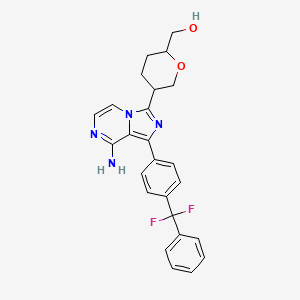
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)

